molecular formula C16H17N3OS B2835174 N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)cyclohex-3-enecarboxamide CAS No. 2034612-57-0

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)cyclohex-3-enecarboxamide

Cat. No. B2835174
CAS RN: 2034612-57-0
M. Wt: 299.39
InChI Key: LJUMNJSVPCGLJV-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a pyrazine ring, a thiophene ring, and a cyclohexene ring. Pyrazine and thiophene are both aromatic heterocyclic compounds . Pyrazine derivatives have been synthesized in laboratories since 1876 . Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .


Synthesis Analysis

While the specific synthesis process for this compound isn’t available, similar compounds have been synthesized via Suzuki cross-coupling reactions . For example, 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides were synthesized by a Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The pyrazine, thiophene, and cyclohexene rings would likely contribute to the stability of the molecule .

Scientific Research Applications

Antifungal Activity

This compound has been found to have potential antifungal activity. A series of novel 3-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one derivatives containing a hydrazone group were designed, synthesized, and evaluated for their antifungal activity . The compounds exhibited antifungal activity against Fusarium graminearum, Rhizoctorzia solani, Botrytis cinerea, and Colletotrichum capsici in vitro .

Fungicidal Activity

A series of new N-(thiophen-2-yl) nicotinamide derivatives were designed and synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene . The in vivo bioassay results of all the compounds against cucumber downy mildew (CDM, Pseudoperonospora cubensis (Berk.et Curt.) Rostov.) in a greenhouse indicated that compounds 4a (EC50 = 4.69 mg/L) and 4f (EC50 = 1.96 mg/L) exhibited excellent fungicidal activities which were higher than both diflumetorim (EC50 = 21.44 mg/L) and flumorph (EC50 = 7.55 mg/L) .

Structural Investigation

The structures of these compounds have been investigated through various techniques such as FT-IR, 1H NMR, 13C NMR, 1H-1H NOESY, EI-MS and elemental analysis .

Cytotoxic Effects

The results proved that all tested chalcones give different cytotoxic effects toward lung carcinoma .

Agricultural Applications

Due to their fungicidal activity, these compounds have potential applications in agriculture, particularly in the control of plant diseases .

Drug Development

Given their biological activities, these compounds could be used as lead compounds for the development of new drugs .

properties

IUPAC Name

N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS/c20-16(12-5-2-1-3-6-12)19-11-13-15(18-9-8-17-13)14-7-4-10-21-14/h1-2,4,7-10,12H,3,5-6,11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJUMNJSVPCGLJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCC2=NC=CN=C2C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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